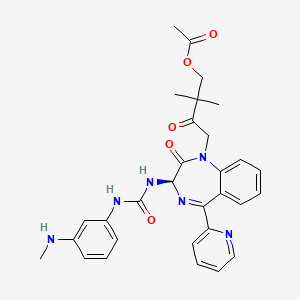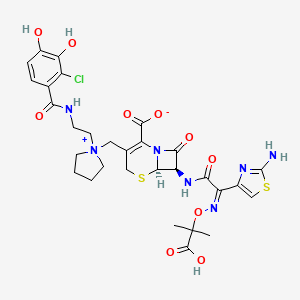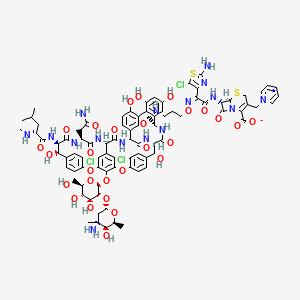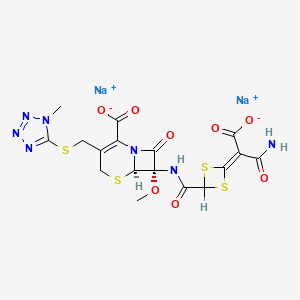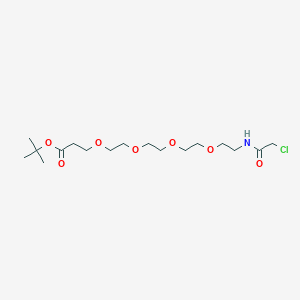
Éster t-Butil de Cloroacetamido-PEG4
Descripción general
Descripción
Chloroacetamido-PEG4-t-Butyl Ester is a PEG linker containing a chloroacetamido and a t-butyl ester . It has a molecular formula of C17H32ClNO7 and a molecular weight of 397.89 .
Molecular Structure Analysis
The molecule consists of several functional groups, including a chloroacetamido group, a polyethylene glycol (PEG) chain, and a tert-butyl ester group . The chloroacetamide group contains a carbonyl and a nitrogen atom, which can form covalent bonds with other molecules .Chemical Reactions Analysis
The chlorine in the chloroacetamido group is a good leaving group and can undergo substitution reactions . The t-butyl group is an acid labile protecting group. Upon removal, the carboxylic acid can be further reacted .Aplicaciones Científicas De Investigación
Desarrollo de fármacos
El Éster t-Butil de Cloroacetamido-PEG4 se utiliza en el desarrollo de fármacos como un enlace PEG. El grupo cloroacetamida puede experimentar reacciones de sustitución, lo que permite la unión de compuestos farmacológicamente activos {svg_1}. Esto puede ser particularmente útil en la creación de profármacos o en la modificación de fármacos existentes para mejorar su solubilidad y estabilidad.
Conjugados de fármacos y anticuerpos (ADC)
En el campo de la terapia contra el cáncer dirigida, el this compound sirve como un enlace para ADC {svg_2}. El enlace conecta fármacos citotóxicos con anticuerpos que se dirigen específicamente a las células cancerosas, lo que permite la entrega del fármaco directamente al sitio del tumor, minimizando el impacto en las células sanas.
Investigación proteómica
Los investigadores utilizan el this compound en proteómica para modificar proteínas y péptidos {svg_3}. El grupo éster t-butilo actúa como un grupo protector que puede eliminarse para revelar un ácido carboxílico reactivo, lo que permite reacciones de conjugación adicionales.
Nanotecnología
En nanotecnología, el this compound se aplica para modificar la superficie de nanopartículas {svg_4}. La cadena de PEG aumenta la solubilidad en agua y la biocompatibilidad de las nanopartículas, lo que las hace adecuadas para aplicaciones biomédicas como la administración de fármacos y la obtención de imágenes de diagnóstico.
Bioconjugación
Este compuesto también se utiliza en técnicas de bioconjugación, donde se unen biomoléculas a varios sustratos o entre sí {svg_5}. La cadena de PEG hidrofílica mejora la solubilidad de los conjugados en medios acuosos, lo que es crucial para aplicaciones biológicas.
Ciencia de los materiales
El this compound encuentra aplicaciones en la ciencia de los materiales para la funcionalización de superficies {svg_6}. El enlace PEG se puede utilizar para unir biomoléculas a materiales, alterando sus propiedades y haciéndolas adecuadas para usos específicos, como biosensores o revestimientos biocompatibles.
Safety and Hazards
Mecanismo De Acción
Target of Action
Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system when a PROTAC molecule brings them into proximity with an E3 ligase .
Mode of Action
The compound contains a chloroacetamide and a t-butyl ester . The chlorine atom in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The t-butyl group is an acid-labile protecting group . Upon removal, the carboxylic acid can be further reacted .
Biochemical Pathways
The exact biochemical pathways affected by Chloroacetamido-PEG4-t-Butyl Ester depend on the specific proteins targeted by the PROTAC molecule it is part of . By bringing target proteins into proximity with E3 ligases, it can lead to the ubiquitination and subsequent degradation of those proteins .
Pharmacokinetics
The pharmacokinetics of Chloroacetamido-PEG4-t-Butyl Ester would depend on the specific PROTAC molecule it is part of. The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Chloroacetamido-PEG4-t-Butyl Ester is the degradation of target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the function of those proteins, potentially altering cellular processes in which they are involved.
Action Environment
The action of Chloroacetamido-PEG4-t-Butyl Ester can be influenced by various environmental factors. For instance, the pH of the environment could affect the rate at which the t-butyl protecting group is removed . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to form PROTAC molecules and target specific proteins .
Análisis Bioquímico
Biochemical Properties
Chloroacetamido-PEG4-t-Butyl Ester is known for its ability to undergo substitution reactions . The chlorine in the compound is a good leaving group, and the t-butyl group is an acid labile protecting group . Upon removal, the carboxylic acid can be further reacted .
Cellular Effects
The hydrophilic PEG chain in Chloroacetamido-PEG4-t-Butyl Ester increases the water solubility of compounds in aqueous media . This property makes it useful in drug delivery systems .
Molecular Mechanism
The molecular mechanism of Chloroacetamido-PEG4-t-Butyl Ester involves its ability to undergo substitution reactions . The chlorine is a good leaving group, and the t-butyl group is an acid labile protecting group . Upon removal, the carboxylic acid can be further reacted .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCADUZGDEHVWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



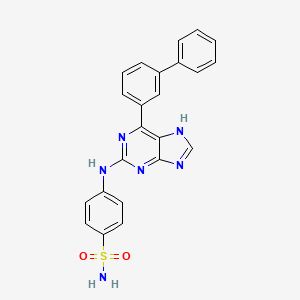
![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)


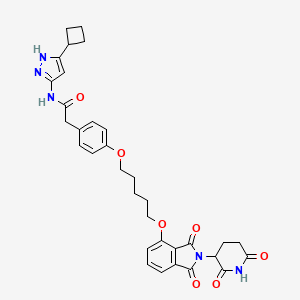
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

